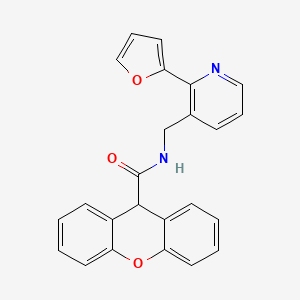

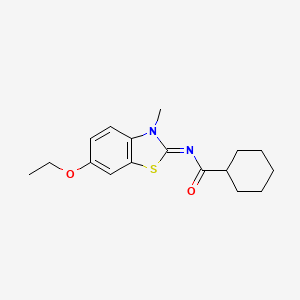

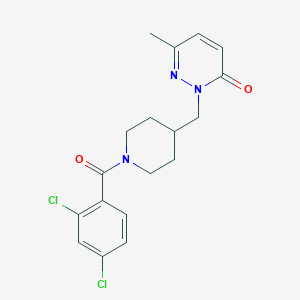

![molecular formula C18H23N3O3 B2468977 N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide CAS No. 772332-81-7](/img/structure/B2468977.png)

N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the reactive nitrogen atoms in the ring .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide serves as a chemical foundation for synthesizing a variety of novel compounds with potential biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which incorporate similar structural motifs, have been synthesized. These compounds were explored for their anti-inflammatory and analgesic properties, indicating the chemical's utility as a precursor in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity Research

Research into the antimicrobial properties of derivatives is a significant area of application. For example, some new 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating the potential use of such compounds in developing new antimicrobial agents (S. Fandaklı et al., 2012).

Neuropharmacological Research

The compound's analogs have been studied for their effects on serotonin-containing neurons, such as WAY-100635, a potent and selective 5-HT1A receptor antagonist. This research highlights the compound's relevance in studying neuropharmacological processes and the development of neurological therapeutics (R. Craven et al., 1994).

Antimicrobial and Antidepressant Potential

Further studies have synthesized and tested 1,2,4-triazole derivatives for their antimicrobial activities, with some compounds showing good or moderate activities against tested microorganisms. This research underscores the potential of this compound derivatives in antimicrobial applications (H. Bektaş et al., 2010). Additionally, derivatives have been investigated for their antidepressant activities, further highlighting the compound's versatility in pharmaceutical research (J. Kumar et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide interacts with its primary target, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide with α1-ARs affects the cholinergic neurotransmission pathway . This pathway plays a significant role in the progression of neurodegenerative disorders like Alzheimer’s disease . The compound has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, thereby increasing acetylcholine levels .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide include absorption, distribution, metabolism, and excretion (ADME) . These properties determine the bioavailability of the compound. The compound has been found to exhibit an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide results in molecular and cellular effects. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide. For instance, the presence of aluminium can induce neurotoxicity, which can be alleviated by the compound . Furthermore, the compound’s action can be influenced by factors such as oxidative stress, amyloid β protein (Aβ) accumulation, and inflammation .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDDTYDXQMJUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)